4-Ethoxypyrimidine-2-carboxylic acid
Overview
Description
4-Ethoxypyrimidine-2-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an ethoxy group at the 4-position and a carboxylic acid group at the 2-position of the pyrimidine ring. It has a molecular formula of C7H8N2O3 and a molecular weight of 168.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxypyrimidine-2-carboxylic acid typically involves the reaction of 4-ethoxypyrimidine with carbon dioxide under basic conditions. One common method is the reaction of 4-ethoxypyrimidine with sodium hydroxide and carbon dioxide to form the desired carboxylic acid. The reaction is usually carried out in an aqueous medium at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxypyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxypyrimidine-2-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 4-ethoxypyrimidine-2-methanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or ammonia (NH3).
Major Products:
- Oxidation of the ethoxy group forms 4-hydroxypyrimidine-2-carboxylic acid.
- Reduction of the carboxylic acid group forms 4-ethoxypyrimidine-2-methanol.
- Substitution reactions yield various derivatives depending on the substituent introduced.
Scientific Research Applications
4-Ethoxypyrimidine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethoxypyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The compound can modulate signaling pathways such as the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and immune response.
Comparison with Similar Compounds
Properties
IUPAC Name |
4-ethoxypyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-5-3-4-8-6(9-5)7(10)11/h3-4H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSIACJTUUEHQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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